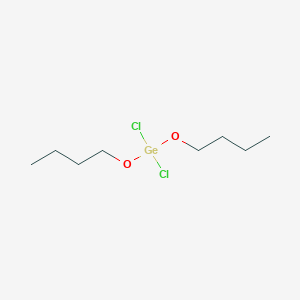
Dibutoxy(dichloro)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxy(dichloro)germane is an organogermanium compound with the molecular formula C8H18Cl2GeO2 This compound is characterized by the presence of two butoxy groups and two chlorine atoms attached to a germanium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutoxy(dichloro)germane can be synthesized through the reaction of germanium tetrachloride with butanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+2C4H9OH→Ge(O(C4H9)2Cl2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxy(dichloro)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and butyl chloride.
Reduction: Lower oxidation state germanium compounds and butanol.
Substitution: Substituted germanium compounds with various functional groups.
Applications De Recherche Scientifique
Dibutoxy(dichloro)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and materials with unique electronic properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which dibutoxy(dichloro)germane exerts its effects involves the interaction of the germanium center with various molecular targets. The butoxy and chlorine groups can participate in coordination and substitution reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Coordination Chemistry: The germanium center can coordinate with ligands, forming stable complexes.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, altering the compound’s properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodibutoxysilane: Similar structure but with silicon instead of germanium.
Di-n-butylgermanium dichloride: Similar germanium compound with different substituents.
Dichloromethane: An organochlorine compound with different chemical properties.
Uniqueness
Dibutoxy(dichloro)germane is unique due to the presence of both butoxy and chlorine groups attached to a germanium center. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
90222-05-2 |
|---|---|
Formule moléculaire |
C8H18Cl2GeO2 |
Poids moléculaire |
289.76 g/mol |
Nom IUPAC |
dibutoxy(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2GeO2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
ZPUDBBBQKLVAAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Ge](OCCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



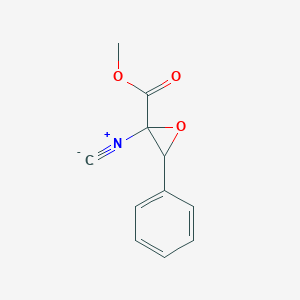
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)

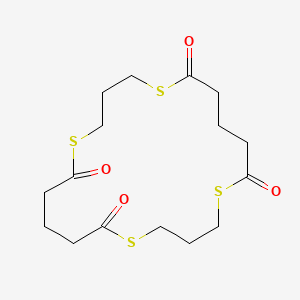


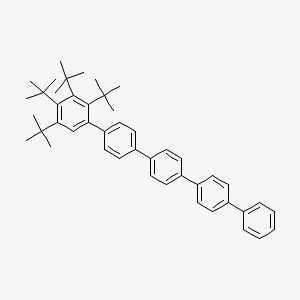
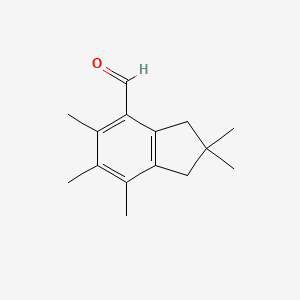

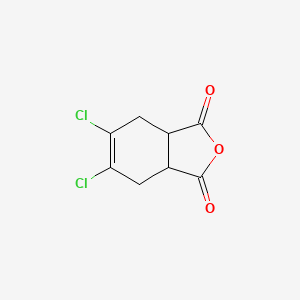
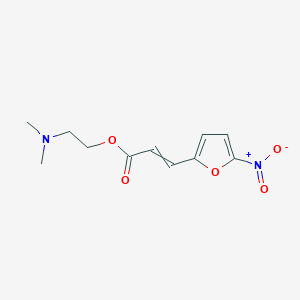

![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
